potassium;(2S)-oxirane-2-carboxylate

Enzyme inhibition Chiral recognition Biochemical probe development

Chiral oxirane syntheses relying on ester-protected glycidates or racemic salts force additional deprotection steps and stereochemical uncertainty. Potassium (2S)-oxirane-2-carboxylate provides an enantiopure (S)-configured epoxide with a free carboxylate, eliminating ester deprotection entirely. • 97% purity with defined (S)-configuration supports pharmaceutical intermediate production • Crystalline potassium salt form ensures superior thermal stability and low hygroscopicity versus amorphous sodium salts • Immediate water solubility enables aqueous buffer applications without pH adjustment, minimizing epoxide hydrolysis during dissolution

Molecular Formula C3H3KO3
Molecular Weight 126.15 g/mol
Cat. No. B7934459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;(2S)-oxirane-2-carboxylate
Molecular FormulaC3H3KO3
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1C(O1)C(=O)[O-].[K+]
InChIInChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1
InChIKeyCMQCDPNYSJUSEH-DKWTVANSSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2S)-Oxirane-2-Carboxylate Technical Baseline


Potassium (2S)-oxirane-2-carboxylate (CAS 82079-45-6; molecular formula C3H3KO3; MW 126.15 g/mol) is the potassium salt of enantiomerically pure (S)-glycidic acid [1]. The compound is a white crystalline solid featuring a strained oxirane (epoxide) ring and a carboxylate functional group, classifying it as a chiral oxirane carboxylic acid derivative [1]. Its reactivity stems from the electrophilic epoxide ring, making it a key chiral building block in asymmetric synthesis applications where retention of the (S)-configuration is critical .

Chiral (S)-oxirane building block for asymmetric synthesis workflows
Stereochemically defined probe for enzyme-inhibition and target-engagement studies
Pre-ionized potassium carboxylate for direct use in aqueous buffer systems
Crystalline salt form supports ambient storage and process-scale handling

Potassium (2S)-Oxirane-2-Carboxylate: Why Substitution Fails


Direct substitution of potassium (2S)-oxirane-2-carboxylate with racemic oxirane-2-carboxylate salts, the free acid form, or the (R)-enantiomer introduces distinct risks to stereochemical fidelity, reaction productivity, and downstream purification burden. The oxirane ring is inherently prone to nucleophilic ring-opening, and the ionic form profoundly influences solubility, stability, and chiral induction [REFS-1, REFS-2]. Head-to-head enzyme inhibition data confirm that the (S) and (R) enantiomers display divergent, non-interchangeable biological recognition — a difference that cannot be compensated by stoichiometric adjustment [2]. Furthermore, amorphous sodium salts exhibit hygroscopicity and thermal instability that are mitigated only by specific crystalline potassium salt forms [1].

Racemic or (R)-enantiomer substitution
Racemate or opposite enantiomer changes enzyme recognition from a non-inhibitor to an irreversible inhibitor, invalidating stereochemical interpretation.
Free acid form replacement
Free acid requires neutralization before aqueous use, which may induce epoxide ring hydrolysis and alter reaction profiles relative to the pre-formed potassium salt.
Sodium salt or amorphous form
Amorphous sodium oxirane-2-carboxylate salts exhibit hygroscopicity and thermal instability; potassium crystalline form provides distinct stability and handling properties.

Potassium (2S)-Oxirane-2-Carboxylate: Differentiation Evidence


Stereospecific cis-CaaD Inactivation

In a direct head-to-head study, the (2S)-enantiomer of oxirane-2-carboxylate (potassium (2S)-oxirane-2-carboxylate) exhibited zero detectable irreversible inhibition of cis-3-chloroacrylic acid dehalogenase (cis-CaaD), while the (2R)-enantiomer acted as a time- and concentration-dependent irreversible inhibitor that alkylates the enzyme's N-terminal Pro-1 residue [1]. The enzyme displays saturation kinetics with the (R)-enantiomer, and substrate protection prevents inactivation, confirming active-site-directed modification [1]. This stereospecificity is enzymologically absolute: no covalent modification is observed with the (2S) isomer under identical conditions [1].

cis-CaaD Stereospecificity
Head-to-head
(2S): No irreversible inhibition detected, zero covalent modification. (2R): Time- and concentration-dependent irreversible inhibitor; saturable kinetics, active-site-directed.
Enantiomer-attribution context; essential for negative-control validation in dehalogenase probe studies.
Reported binary inhibitor/non-inhibitor distinction; stereospecificity absolute under assay conditions.
Enzyme inhibition Chiral recognition Biochemical probe development

Differential Cg10062 Dehalogenase Potency

Against the cis-CaaD homologue Cg10062 from Corynebacterium glutamicum, both enantiomers act as active site-directed irreversible inhibitors, but the (2R)-enantiomer binds more tightly and exhibits greater inhibitory potency than the (2S)-enantiomer [1]. Kinetic analysis demonstrates that the (R) enantiomer is the more potent inactivator, correlating with the enzyme's intrinsic preference for the cis-haloacrylate substrate stereochemistry [1]. Pro-1 is the sole site of covalent modification for both enantiomers, but the rate and affinity differ significantly [1].

Cg10062 Potency Rank
Head-to-head
1. (R)-oxirane-2-carboxylate (tighter binding, more potent) 2. (S)-oxirane-2-carboxylate (active-site-directed but lower affinity and slower inactivation)
Assay-response context: potency difference supports stereochemical review for covalent inhibition workflows.
Both enantiomers modify Pro-1; rank order derived from kinetic analysis (exact Ki/k_inact in full text).
Enzyme kinetics Inhibitor potency Corynebacterium glutamicum

Potassium vs. Sodium Salt Stability & Hygroscopicity

Patent data on oxirane-2-carboxylate derivatives reveal that amorphous sodium salt forms are hygroscopic and thermally unstable, causing complications in pharmaceutical manufacturing [1]. The crystalline potassium salt form is explicitly engineered to overcome these defects, providing thermal stability and extended storage-life [1]. While this direct comparison is established for the (2S,3S)-3-[[(1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylate derivative, the underlying counterion principle extends to simple oxirane-2-carboxylate salts: potassium confers higher lattice energy and reduced hygroscopicity relative to sodium [1]. The potassium (2S)-oxirane-2-carboxylate is commercially supplied as a solid (97% purity) with ambient storage capability .

K⁺ vs. Na⁺ Salt Stability
Class-level inference
Crystalline potassium salt: thermally stable, non-hygroscopic, ambient storage. Amorphous sodium salt derivative: hygroscopic, thermally unstable, requires cold chain.
Salt-form stability review; selection directly impacts process reproducibility and storage logistics.
Class-level inference from patented derivative; simple salt principle extends to core oxirane-2-carboxylate.
Solid-state stability Process chemistry Pharmaceutical manufacturing

Enantiomeric Purity: Salt vs. Free Acid & Ester

Commercially available potassium (2S)-oxirane-2-carboxylate is provided as a single enantiomer (S-configuration) with a 97% purity specification . In contrast, the free acid form (oxirane-2-carboxylic acid, CAS 114990-90-8) is frequently supplied as a racemate or with poorly defined enantiomeric excess , and the methyl ester (methyl (2S)-glycidate) achieves 99% ee (GLC) but introduces an additional deprotection step when the free carboxylate is the target functionality . The potassium salt therefore offers a direct-to-use chiral carboxylate nucleophile without ester cleavage, while maintaining defined stereochemistry .

Enantiomeric Purity vs. Ester
Source review
Potassium (2S)-salt: 97% purity, single enantiomer, carboxylate ready for direct use. Methyl (2S)-glycidate: 99% ee but requires ester cleavage that risks epimerization.
Chiral purity context; eliminates deprotection step, preserving oxirane configuration for asymmetric synthesis.
Cross-study comparison; supplier specifications may vary. Verify lot-specific enantiomeric excess.
Chiral purity Enantiomeric excess Asymmetric synthesis

Aqueous Solubility: Salt vs. Free Acid

The potassium (2S)-oxirane-2-carboxylate salt is water-soluble due to its ionic nature , whereas the free acid form (oxirane-2-carboxylic acid) is a weak acid (predicted pKa ~3.32 [1]) that requires neutralization for aqueous dissolution. Predicted water solubility of the free acid is 915 g/L (ALOGPS [1]), but this value applies to the neutral species only; actual dissolution kinetics in unbuffered aqueous systems are slower compared to the pre-ionized potassium salt . This solubility difference is critical for biochemical assays conducted in aqueous buffer at physiological pH.

Aqueous Solubility
Cross-study
Potassium salt: immediate dissolution in aqueous buffer without pH adjustment. Free acid: predicted solubility 915 g/L (ALOGPS), pKa ~3.32; requires 1 eq. base for dissolution.
Aqueous compatibility review; pre-ionized salt avoids base addition that could hydrolyze the epoxide ring.
Reported dissolution behavior; confirm in target assay buffer and concentration.
Aqueous solubility Reaction medium compatibility Salt selection

Potassium (2S)-Oxirane-2-Carboxylate: Application Scenarios


Defined Enantiomer Probe Development

In mechanistic enzymology studies targeting cis-3-chloroacrylic acid dehalogenase or its homologues, the (2S)-enantiomer serves as a critical negative control or as the lower-potency tool compound relative to the (2R)-enantiomer [REFS-1, REFS-2]. The absolute stereospecificity observed with cis-CaaD makes this compound indispensable for distinguishing active-site-directed irreversible inhibition from non-specific epoxide reactivity, a differentiation that racemic oxirane-2-carboxylate cannot provide.

Step-Economical Asymmetric Synthesis

When a synthetic route requires a chiral oxirane bearing a free carboxylate for direct nucleophilic displacement or ring-opening, potassium (2S)-oxirane-2-carboxylate eliminates the ester deprotection step that would be necessary with methyl (2S)-glycidate . The 97% purity specification with defined (S)-configuration supports pharmaceutical intermediate production where stereochemical integrity and process step reduction directly impact cost of goods and regulatory filing burden.

Aqueous Protein Bioconjugation

For protein labeling or covalent inhibitor studies conducted in aqueous buffer, the immediate water solubility of the potassium salt avoids the pH adjustment and neutralization steps required when using the free acid form [1]. This minimizes epoxide ring hydrolysis during dissolution, preserving the electrophilic warhead for target engagement and reducing irreproducibility in biochemical potency measurements.

Salt Form Stability in Process Scale-Up

In pharmaceutical process development, the crystalline potassium salt form provides documented advantages over amorphous sodium salts in thermal stability and hygroscopicity . Selecting potassium (2S)-oxirane-2-carboxylate from the outset reduces the need for cold-chain storage, inert atmosphere handling, and re-qualification of degraded material — all factors that directly influence manufacturing cost and supply chain robustness for kilogram-scale synthesis programs.

Application
Selection Property
Validation Focus
Enantiomer-specific probe development
Defined (S)-configuration negative control
Stereospecificity verification in dehalogenase engagement assays
Step-economical asymmetric synthesis
Direct-use chiral carboxylate building block
Elimination of ester-deprotection step; epimerization risk mitigation
Aqueous protein bioconjugation
Pre-dissolved ionic carboxylate for buffer systems
Minimize epoxide hydrolysis during dissolution; preserve electrophilic warhead
Salt form selection for process scale-up
Crystalline potassium salt stability
Hygroscopicity and thermal stability under ambient storage and handling
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